molecular formula C19H16N2O2 B4402493 2-[2-(2-Methylquinolin-8-yl)oxyethoxy]benzonitrile

2-[2-(2-Methylquinolin-8-yl)oxyethoxy]benzonitrile

Cat. No.: B4402493
M. Wt: 304.3 g/mol
InChI Key: YRGXFNRWGHNLMV-UHFFFAOYSA-N
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Description

2-[2-(2-Methylquinolin-8-yl)oxyethoxy]benzonitrile is an organic compound that features a quinoline moiety linked to a benzonitrile group through an ethoxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Methylquinolin-8-yl)oxyethoxy]benzonitrile typically involves the reaction of 2-methyl-8-quinolinol with 2-(2-bromoethoxy)benzonitrile under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the quinolinol acts as a nucleophile, displacing the bromine atom from the benzonitrile derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Methylquinolin-8-yl)oxyethoxy]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The ethoxy bridge can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can react under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-[2-(2-Methylquinolin-8-yl)oxyethoxy]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[2-(2-Methylquinolin-8-yl)oxyethoxy]benzonitrile involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential antimicrobial or anticancer effects. Additionally, the compound can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(2-methyl-8-quinolinyl)oxy]ethyl}amine dihydrochloride
  • 4-(2-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}ethoxy)benzonitrile
  • Propanoic acid, 2-methyl-2-[(2-methyl-8-quinolinyl)oxy]-, ethyl ester

Uniqueness

2-[2-(2-Methylquinolin-8-yl)oxyethoxy]benzonitrile is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-[2-(2-methylquinolin-8-yl)oxyethoxy]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-14-9-10-15-6-4-8-18(19(15)21-14)23-12-11-22-17-7-3-2-5-16(17)13-20/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGXFNRWGHNLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OCCOC3=CC=CC=C3C#N)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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